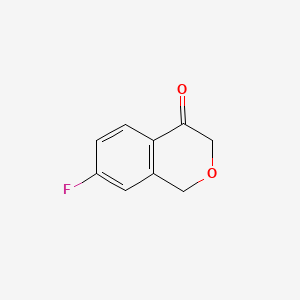

7-Fluoroisochroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-1H-isochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUCHCNBYVPXQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)F)C(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Fluoroisochroman 4 One

Retrosynthetic Analysis and Strategic Disconnections for 7-Fluoroisochroman-4-one

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. lkouniv.ac.inias.ac.inslideshare.nete3s-conferences.org It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. lkouniv.ac.inias.ac.inslideshare.net For this compound, the key strategic disconnections involve the ether linkage and the carbon-carbon bonds forming the heterocyclic ring.

A primary disconnection strategy targets the ether bond of the isochroman (B46142) ring. This leads to a substituted 2-halomethylphenylacetic acid derivative. Another key disconnection is at the C3-C4 bond, which simplifies the target to a substituted benzoic acid and a two-carbon synthon. A functional group interconversion (FGI) of the ketone to an alcohol allows for disconnection of the C4-C4a bond, leading to a substituted o-tolylacetic acid derivative. ias.ac.in

Classical Multi-Step Synthesis Approaches

Traditional methods for constructing the isochroman-4-one (B1313559) core often rely on multi-step sequences involving key ring-closure reactions.

Strategies Involving Ring-Closure Reactions to Form the Isochroman-4-one Core

A common and effective method for forming the isochroman-4-one skeleton is through intramolecular cyclization reactions. One such strategy involves the acid-catalyzed cyclization of a suitably substituted 2-(carboxymethyl)benzyl halide. For the synthesis of this compound, this would typically involve the cyclization of a 2-(bromomethyl)-4-fluorophenylacetic acid derivative.

Another established approach is the Friedel-Crafts-type cyclization of a phenylacetic acid derivative containing an activated side chain. For instance, the intramolecular acylation of a 3-fluorophenoxyacetic acid derivative can lead to the formation of the isochroman-4-one ring system. The regioselectivity of this cyclization is a critical factor and is influenced by the nature of the activating group and the reaction conditions.

Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of various heterocyclic compounds, including isochromans. core.ac.ukwikipedia.org This method involves the intramolecular reaction of a diene precursor in the presence of a ruthenium or molybdenum catalyst to form a cyclic olefin, which can then be further functionalized to the desired isochroman-4-one. wikipedia.org

Precursor Synthesis and Regioselective Fluorination Strategies

Starting from commercially available 3-fluoroaniline, a series of transformations including diazotization, Sandmeyer reaction, and subsequent side-chain manipulations can provide the necessary substituted phenylacetic acid or benzyl (B1604629) halide precursors.

Regioselective fluorination is a key challenge in the synthesis of fluorinated aromatic compounds. olemiss.edu Direct fluorination of an isochroman-4-one precursor can often lead to a mixture of isomers. Therefore, it is often more strategic to introduce the fluorine atom at an early stage of the synthesis onto a simpler precursor where regiocontrol is more readily achieved. Methods like nucleophilic aromatic substitution (SNAr) on activated aromatic rings or electrophilic fluorination using reagents like Selectfluor can be employed. researchgate.netresearchgate.net For instance, the fluorination of a suitably substituted aniline (B41778) or phenol (B47542) derivative can provide the key fluorinated intermediate in a regioselective manner. olemiss.edu

Optimization of Reaction Conditions and Yields

For ring-closure reactions, the choice of acid catalyst and reaction temperature can significantly impact the yield and purity of the isochroman-4-one product. In precursor synthesis, purification techniques such as crystallization and chromatography are often necessary to obtain materials of high purity for subsequent steps. The development of a scalable and cost-effective synthesis requires careful consideration of these factors at each stage.

Modern and Emerging Synthetic Strategies

Recent advances in catalysis have provided new and more efficient methods for the synthesis of complex molecules like this compound.

Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)

Transition metal catalysis has revolutionized organic synthesis, offering mild and selective methods for bond formation. researchgate.netacs.org Palladium-catalyzed cross-coupling reactions, for example, can be used to construct the key carbon-carbon and carbon-heteroatom bonds in the isochroman-4-one scaffold. acs.org Rhodium-catalyzed C-H activation and annulation reactions have also been developed for the synthesis of isocoumarins, which are closely related to isochroman-4-ones. researchgate.net

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. mdpi.comwikipedia.orgwikipedia.org Chiral organocatalysts can be used to synthesize enantiomerically enriched isochroman derivatives. researchgate.netnih.gov For example, proline and its derivatives have been shown to catalyze asymmetric aldol (B89426) and Mannich reactions, which can be key steps in the construction of the chiral isochroman-4-one core. wikipedia.org Furthermore, iodine(I)/iodine(III) catalysis has been utilized for the stereocontrolled synthesis of fluorinated isochromans. researchgate.net

Asymmetric Synthesis and Enantioselective Fluorination

The creation of a chiral center in this compound can be a critical step in developing pharmacologically active compounds. Asymmetric synthesis, the process of forming chiral products in unequal amounts, is essential for this purpose. slideshare.netwikipedia.orgyork.ac.ukuwindsor.ca Two primary strategies can be envisioned for the asymmetric synthesis of this target: the asymmetric cyclization of a prochiral precursor or the enantioselective fluorination of a pre-formed isochromanone scaffold.

Asymmetric Induction Strategies: Enantioselective synthesis relies on a source of chirality to influence the stereochemical outcome of a reaction. wikipedia.org This can be achieved through several approaches:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereoselective formation of the desired product. After the key transformation, the auxiliary is removed and can often be recycled. york.ac.uk

Chiral Reagents: Stoichiometric amounts of a chiral reagent are used to induce asymmetry in the product. york.ac.uk

Chiral Catalysts: A small amount of a chiral catalyst, often a metal complex with a chiral ligand or an organocatalyst, is used to generate large quantities of the chiral product. This is a highly efficient and atom-economical approach. wikipedia.orguwindsor.ca

Enantioselective Fluorination: A prominent route to chiral fluorinated molecules involves the use of electrophilic fluorinating agents in combination with chiral catalysts. chimia.ch For the synthesis of chiral this compound, a potential pathway involves the enantioselective fluorination of the corresponding isochromanone. While direct literature on the fluorination of this compound is not available, analogies can be drawn from the well-established enantioselective fluorination of other cyclic ketones and β-dicarbonyl compounds.

Catalytic enantioselective fluorination often employs metal catalysts (e.g., based on Ni, Pd, Cu, Eu) or organocatalysts (e.g., proline derivatives, cinchona alkaloids) to control the stereochemistry. beilstein-journals.orgmdpi.comorganic-chemistry.org The reaction typically uses an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®. chimia.chmdpi.com The catalyst forms a chiral complex with the substrate, creating a chiral environment that directs the attack of the fluorinating agent to one face of the enolate intermediate, resulting in a high enantiomeric excess (ee) of one enantiomer. mdpi.com

Table 1: Representative Catalytic Systems for Enantioselective Fluorination of Ketones

| Catalyst System | Substrate Type | Fluorinating Agent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Pybox-Eu(III) Triflate | Alkyl 1-indanone-2-carboxylates | NFSI | 76-95 | up to 98 | mdpi.com |

| (S,S)-Nap-(R,R)-Box-Cu(II) | Cyclic β-ketoesters | NFSI | up to 98 | up to 98 | beilstein-journals.org |

| Cinchona Alkaloid Derivative | Cyclic Carbonyl Compounds | Selectfluor | High | High | chimia.ch |

| Dbfox-Ni(II) Complex | Carbonyl Compounds | N/A | High | High | organic-chemistry.org |

This table presents data for analogous reactions to illustrate the potential of these methods for the synthesis of chiral this compound.

Photoredox Catalysis in this compound Synthesis

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, offering mild and environmentally friendly conditions for a variety of transformations. ethz.chbeilstein-journals.orgmpg.de This methodology utilizes a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates from stable precursors. ethz.chnih.gov

For the synthesis of this compound or its precursors, photoredox catalysis could be applied in several ways:

Radical Cyclization: A suitable precursor, such as an ortho-alkenylaryl ester, could undergo a photoredox-mediated radical cyclization. The photocatalyst could generate a radical that initiates an intramolecular addition to the double bond, followed by subsequent steps to form the isochromanone ring.

C-H Functionalization: Direct C-H activation and functionalization are key areas where photoredox catalysis excels. A strategy could involve the fluorination or elaboration of a C-H bond on a pre-existing isochromanone ring system, although this would require careful control of regioselectivity.

Deoxygenation: Photoredox catalysis is effective for the deoxygenation of alcohols. beilstein-journals.org This could be relevant in a multi-step synthesis where a hydroxyl group, introduced for other purposes, needs to be removed reductively under mild conditions. beilstein-journals.org

The most common photocatalysts are ruthenium (Ru) and iridium (Ir) complexes, which have long-lived excited states suitable for SET reactions. ethz.ch The reaction cycle typically involves either an oxidative or reductive quenching pathway, where the excited photocatalyst accepts or donates an electron, respectively, to or from a substrate molecule, initiating the desired radical cascade. ethz.ch

Flow Chemistry and Continuous Synthesis Methods for Scale-Up

For the large-scale production of this compound, particularly in an industrial or pharmaceutical context, transitioning from traditional batch processing to continuous flow chemistry offers significant advantages. syrris.compharmafocusamerica.com Flow chemistry involves performing reactions in a continuously flowing stream through a reactor, such as a tube or a microreactor. syrris.com

Key benefits of flow chemistry include:

Enhanced Safety: Flow reactors contain only a small volume of the reaction mixture at any given time, which drastically reduces the risks associated with highly exothermic or hazardous reactions, or with the handling of unstable intermediates. pharmafocusamerica.comeuropa.eu

Precise Control: Parameters like temperature, pressure, and reaction time (residence time) can be controlled with high precision, leading to better reproducibility and potentially higher yields and purities. syrris.comeuropa.eu

Scalability: Scaling up a reaction in a flow system often involves running the system for a longer duration or by "numbering up" (using multiple reactors in parallel), rather than redesigning a larger, more complex batch reactor. pharmafocusamerica.com

Process Intensification: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat and mass transfer, enabling reactions to be run under more aggressive conditions (e.g., higher temperatures) safely, which can significantly shorten reaction times. europa.euvapourtec.com

A continuous flow process for synthesizing this compound could integrate multiple reaction and purification steps into a single, automated sequence, improving efficiency and reducing manual handling. asymchem.com

Table 2: Comparison of Batch vs. Continuous Flow Processing

| Feature | Batch Chemistry | Continuous Flow Chemistry | Reference |

| Reactor Volume | Large (e.g., 10,000 L) | Small (e.g., a few milliliters) | pharmafocusamerica.com |

| Safety | Higher risk with hazardous reactions | Inherently safer due to small volumes | pharmafocusamerica.comeuropa.eu |

| Heat Transfer | Limited | Excellent | europa.eu |

| Process Control | Less precise | Highly precise and automated | syrris.com |

| Scalability | Complex, requires reactor redesign | Simpler, via time or numbering-up | pharmafocusamerica.com |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sheldon.nlyale.edupsu.edu Applying these principles to the synthesis of this compound can lead to more sustainable and economically viable manufacturing processes.

Solvent-Free and Aqueous Medium Syntheses

One of the core principles of green chemistry is to make the use of auxiliary substances like organic solvents unnecessary or innocuous. sheldon.nlyale.edu

Solvent-Free Synthesis: Conducting reactions without a solvent can significantly reduce waste, cost, and safety hazards. For instance, a base-catalyzed Knoevenagel condensation for the synthesis of related 4-arylmethylene-3-isochromanones has been successfully performed under solvent-free thermal conditions. researchgate.netresearchgate.net This approach could potentially be adapted for steps in the synthesis of this compound.

Aqueous Medium Synthesis: Water is an environmentally benign solvent. Developing synthetic steps that can be performed in water, if feasible, would be a major green advancement. While many organic reactions are not compatible with water, the use of phase-transfer catalysts or specialized surfactant systems can sometimes overcome these limitations.

Atom Economy and E-Factor Considerations

Two key metrics for evaluating the "greenness" of a chemical process are Atom Economy and the Environmental Factor (E-Factor). acs.orgchembam.com

Atom Economy: This concept, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.org Reactions like additions and rearrangements have a 100% atom economy in theory, while substitutions and eliminations generate by-products and thus have lower atom economies. Designing a synthesis for this compound that maximizes atom economy is a primary goal of green chemistry.

E-Factor: Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. chembam.comlibretexts.org A lower E-Factor signifies less waste and a greener process. The E-Factor provides a more holistic view than yield or atom economy alone, as it accounts for all waste streams, including solvent losses and reagent by-products. libretexts.orgrsc.org

Table 3: Green Chemistry Metrics

| Metric | Definition | Ideal Value | Significance | Reference |

| Atom Economy (%) | (MW of product / Σ MW of all reactants) x 100 | 100% | Measures how efficiently reactants are converted to product. | acs.orgchembam.com |

| E-Factor | (Total mass of waste / Total mass of product) | 0 | Measures the total waste generated per unit of product. | chembam.comlibretexts.org |

| Reaction Mass Efficiency (%) | (Mass of isolated product / Total mass of reactants) x 100 | 100% | Considers both atom economy and chemical yield. | rsc.org |

| Process Mass Intensity (PMI) | (Total mass input / Mass of product) | 1 | Ratio of all materials used (solvents, reagents, water) to the product mass. | acs.orgrsc.org |

By prioritizing catalytic methods, minimizing the use of protecting groups, choosing renewable feedstocks where possible, and designing for energy efficiency, the synthesis of this compound can be aligned with the principles of green and sustainable chemistry. sheldon.nlyale.edu

Chemical Reactivity and Mechanistic Investigations of 7 Fluoroisochroman 4 One

Reactivity of the Carbonyl Moiety

The carbonyl group at the 4-position is a key site for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent ether oxygen and the electronic effects of the fluorinated benzene (B151609) ring.

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles. This fundamental reaction proceeds through a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol.

Grignard and Organolithium Reagents: The addition of organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents is expected to proceed readily, forming a tertiary alcohol upon acidic workup. The reaction involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon.

Wittig Reaction: The Wittig reaction provides a method to convert the carbonyl group into an alkene. The reaction of 7-Fluoroisochroman-4-one with a phosphorus ylide (a Wittig reagent) would lead to the formation of a 4-alkylidene-7-fluoroisochroman. The reaction proceeds via a betaine (B1666868) intermediate, which collapses to an oxaphosphetane before eliminating triphenylphosphine (B44618) oxide to give the alkene.

Cyanohydrin Formation: The addition of a cyanide ion (e.g., from HCN or a cyanide salt) to the carbonyl group would result in the formation of a cyanohydrin. This reaction is typically base-catalyzed and introduces a new carbon-carbon bond, providing a versatile intermediate for further synthetic transformations.

| Nucleophile | Reagent Example | Expected Product |

| Alkyl Group | Methylmagnesium bromide (CH₃MgBr) | 7-Fluoro-4-methylisochroman-4-ol |

| Alkene | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 7-Fluoro-4-methyleneisochroman |

| Cyanide | Hydrogen Cyanide (HCN) | 7-Fluoro-4-hydroxyisochroman-4-carbonitrile |

| This table presents illustrative examples of expected nucleophilic addition reactions. |

Reduction and Oxidation Transformations

Reduction: The carbonyl group can be reduced to a secondary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are expected to be effective. NaBH₄ is a milder reagent and would selectively reduce the ketone in the presence of other less reactive functional groups. LiAlH₄ is a more powerful reducing agent and would also readily perform this transformation. The reaction proceeds by the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.

Oxidation: The oxidation of the ketone moiety in this compound is not a typical reaction under standard conditions. Strong oxidizing agents would likely lead to the degradation of the molecule. However, a Baeyer-Villiger oxidation, using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), could potentially occur. This would involve the insertion of an oxygen atom adjacent to the carbonyl carbon, leading to the formation of a lactone. The regioselectivity of this reaction would depend on the migratory aptitude of the adjacent carbon atoms.

| Transformation | Reagent Example | Expected Product |

| Reduction | Sodium Borohydride (NaBH₄) | 7-Fluoroisochroman-4-ol |

| Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | 7-Fluoro-1,5-dihydro-2,4-benzodioxepin-3-one or isomeric lactone |

| This table presents illustrative examples of expected reduction and oxidation reactions. The Baeyer-Villiger oxidation product is one of two possible regioisomers. |

Enolate Chemistry and Alpha-Functionalization

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon, C3) are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of reactions.

Alkylation: The enolate of this compound can be alkylated by reacting it with an alkyl halide. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures would favor the formation of the kinetic enolate. The subsequent addition of an alkyl halide would result in the formation of a new carbon-carbon bond at the α-position.

Halogenation: In the presence of an acid or base catalyst, the α-position can be halogenated. Acid-catalyzed halogenation proceeds through the enol form, while base-catalyzed halogenation involves the enolate. Under basic conditions, polyhalogenation can be an issue due to the increased acidity of the remaining α-protons after the first halogenation.

| Reaction | Reagents | Expected Product |

| Alkylation | 1. Lithium diisopropylamide (LDA) 2. Methyl iodide (CH₃I) | 7-Fluoro-3-methylisochroman-4-one |

| Bromination | Bromine (Br₂) in Acetic Acid | 3-Bromo-7-fluoroisochroman-4-one |

| This table presents illustrative examples of expected enolate reactions. |

Reactivity of the Aromatic Ring

The fluorine atom and the fused heterocyclic ring influence the reactivity of the benzene ring towards substitution reactions.

Electrophilic Aromatic Substitution Reactions

The fluorine atom is an ortho-, para-directing group, although it is deactivating due to its high electronegativity. The ether oxygen of the isochroman (B46142) ring is an activating, ortho-, para-directing group. The combined effect of these two substituents will determine the position of electrophilic attack. The positions ortho and para to the activating ether oxygen (C5 and C7) and ortho and para to the deactivating fluorine (C6 and C8) are the potential sites. The carbonyl group is a meta-directing deactivator, which will influence the reactivity of the ring.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group onto the aromatic ring. The precise location of substitution would depend on the interplay of the directing effects of the existing substituents.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic electrophilic aromatic substitution reactions. These reactions are typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The deactivating nature of the fluorine and the carbonyl group might necessitate harsh reaction conditions.

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-7-fluoroisochroman-4-one or 8-Nitro-7-fluoroisochroman-4-one |

| Acylation | Acetyl chloride (CH₃COCl), AlCl₃ | 6-Acetyl-7-fluoroisochroman-4-one or 8-Acetyl-7-fluoroisochroman-4-one |

| This table presents illustrative examples of potential electrophilic aromatic substitution reactions. The exact regioselectivity would need to be determined experimentally. |

Nucleophilic Aromatic Substitution (SNAr) Modalities Involving Fluorine

The fluorine atom on the aromatic ring can potentially be displaced by a strong nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group. In this compound, the carbonyl group is para to the fluorine atom and is strongly electron-withdrawing, which should activate the fluorine for displacement.

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate formed by the attack of the nucleophile on the carbon bearing the fluorine. The stability of this intermediate is crucial for the reaction to occur. The subsequent loss of the fluoride (B91410) ion restores the aromaticity of the ring.

| Nucleophile | Reagent Example | Expected Product |

| Methoxide (B1231860) | Sodium methoxide (NaOCH₃) | 7-Methoxyisochroman-4-one |

| Amine | Ammonia (NH₃) | 7-Aminoisochroman-4-one |

| Thiolate | Sodium thiophenoxide (NaSPh) | 7-(Phenylthio)isochroman-4-one |

| This table presents illustrative examples of expected nucleophilic aromatic substitution reactions. |

Reactions Involving the Heterocyclic Ring System

The heterocyclic ring of this compound, containing an ether linkage, is susceptible to cleavage under various conditions.

The ether bond (C1-O2) is a key site for potential ring-opening reactions. Nucleophilic or reductive methods can be employed to cleave this bond, leading to functionalized 2-methylbenzoic acid derivatives. For instance, strong nucleophiles are known to attack the less substituted carbon atom in unsymmetrical oxiranes, a principle that can be extended to the ether linkage in the isochromanone ring under certain catalytic conditions. magtech.com.cn The regioselectivity of such reactions is often governed by a balance of steric and electronic effects. magtech.com.cn

A hypothetical example would be the reductive cleavage using a strong reducing agent like sodium borohydride in the presence of a Lewis acid, or catalytic hydrogenation. This would be expected to open the ring to form a diol, which could then be further oxidized or functionalized.

Table 1: Hypothetical Ring-Opening Reactions of this compound

| Reagent/Condition | Plausible Intermediate/Product Type | Transformation Description |

| 1. NaBH₄, Lewis Acid2. H₃O⁺ | 2-(Hydroxymethyl)-4-fluorophenyl)methanol derivative | Reductive cleavage of the ether bond. |

| H₂, Pd/C | 7-Fluoro-3,4-dihydro-1H-isochromene derivative | Reduction of ketone and potential ring opening. |

| Strong Nucleophile (e.g., RMgBr) | 2-(1-hydroxyalkyl)-benzyl alcohol derivative | Nucleophilic attack at C1 followed by ring opening. |

Ring expansion and contraction reactions primarily involve the carbonyl group at the C4 position. wikipedia.org These transformations are valuable for accessing different ring sizes from a common precursor.

Ring Expansion: A Tiffeneau–Demjanov-type rearrangement could theoretically be applied. This would involve converting the ketone to a cyanohydrin, followed by reduction to an amino alcohol and subsequent diazotization. The resulting carbocation could then rearrange, leading to a one-carbon ring expansion to form a fluorinated dibenzo-oxepine derivative. Pinacol-type rearrangements are another common method for ring expansion. wikipedia.org

Ring Contraction: The Wolff rearrangement is a classic method for one-carbon ring contraction of cyclic ketones. libretexts.org Application to this compound would require the formation of an α-diazoketone at the C3 position. Upon photolysis or thermolysis, this intermediate would be expected to lose nitrogen gas and rearrange to form a ketene, which could be trapped by a nucleophile (like water or an alcohol) to yield a fluorinated indane carboxylic acid derivative. libretexts.org

Ring-Opening Reactions and Subsequent Transformations

Transition Metal-Catalyzed Transformations

The aromatic ring of this compound possesses two key sites for transition metal-catalyzed reactions: the carbon-fluorine bond and the various carbon-hydrogen bonds.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com The primary site for these reactions on this compound would be the C-F bond at position 7. While aryl fluorides are generally less reactive than other aryl halides, specialized catalytic systems have been developed to activate them. mdpi.com

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. fishersci.esnih.govconsensus.appresearchgate.net The coupling of this compound with an arylboronic acid, catalyzed by a palladium complex with specialized ligands, would be expected to yield a 7-aryl-isochroman-4-one derivative. The reaction typically requires a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. fishersci.es

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgrsc.orgmdpi.com Reacting this compound with a terminal alkyne under Sonogashira conditions would theoretically produce a 7-alkynyl-isochroman-4-one.

Heck-Mizoroki Reaction: The Heck reaction couples an organic halide with an alkene. mdpi.comorganic-chemistry.orguwindsor.cawikipedia.org A palladium-catalyzed Heck reaction between this compound and an alkene like styrene (B11656) or an acrylate (B77674) would likely result in the formation of a 7-alkenyl-isochroman-4-one.

Table 2: Plausible Transition Metal-Catalyzed Cross-Coupling Products

| Reaction Name | Coupling Partner | Hypothetical Product |

| Suzuki-Miyaura | Phenylboronic acid | 7-Phenylisochroman-4-one |

| Sonogashira | Phenylacetylene | 7-(Phenylethynyl)isochroman-4-one |

| Heck-Mizoroki | Styrene | 7-((E)-2-Phenylvinyl)isochroman-4-one |

Direct C-H functionalization is an increasingly important strategy that avoids the pre-functionalization of substrates. snnu.edu.cnmdpi.com On the this compound scaffold, the aromatic C-H bonds are targets for such reactions. The regioselectivity would be influenced by the directing effects of the fluorine atom and the ring ether oxygen. In many palladium-catalyzed C-H activation reactions, functionalization occurs at the position ortho to a directing group. snnu.edu.cnbeilstein-journals.org For this molecule, the C-H bonds at positions 6 and 8 are the most likely sites for functionalization. For instance, a directed C-H arylation could potentially couple the C8 position with an aryl halide.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Detailed Reaction Mechanism Elucidation

The mechanisms for the aforementioned reactions are well-established in organic chemistry. wikipedia.orgyoutube.comkhanacademy.org

Ring-Opening Mechanism: A nucleophilic ring-opening would likely follow an Sₙ2-type pathway, where a nucleophile attacks the electrophilic C1 carbon, leading to the cleavage of the C1-O2 bond. magtech.com.cn

Suzuki-Miyaura Catalytic Cycle: The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds via three main steps: fishersci.es

Oxidative Addition: The active Pd(0) catalyst inserts into the C-F bond of this compound to form an arylpalladium(II) complex.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a diarylpalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.

Heck Reaction Catalytic Cycle: The neutral pathway for the Heck reaction involves several key stages: uwindsor.cawikipedia.org

Oxidative Addition: Similar to the Suzuki reaction, a Pd(0) species inserts into the C-F bond to create an arylpalladium(II) intermediate.

Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the Aryl-Pd bond.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming a palladium-hydride species and releasing the final substituted alkene product.

Regeneration: The Pd(0) catalyst is regenerated from the palladium-hydride species with the help of a base.

C-H Activation Mechanism: A common mechanism for directed C-H activation involves the coordination of a directing group to the metal center, followed by a concerted metalation-deprotonation (CMD) step where the C-H bond is cleaved to form a metallacycle intermediate. beilstein-journals.org This intermediate then reacts with a coupling partner before the catalyst is regenerated.

Transition State Analysis and Energy Profiles

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. aps.orgresearchgate.net The energy required to reach this state is known as the activation energy, which is a critical factor in determining the reaction rate. youtube.com An energy profile is a graphical representation of the energy changes that occur throughout a reaction, plotting potential energy against the reaction coordinate. youtube.comresearchgate.net

For a hypothetical reaction involving this compound, such as a nucleophilic addition to the carbonyl group, the transition state would involve the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbon-oxygen pi bond. The energy of this transition state would be influenced by several factors:

Steric Hindrance: The accessibility of the carbonyl group to an incoming nucleophile.

Electronic Effects: The fluorine atom at the 7-position is an electron-withdrawing group. This effect, transmitted through the aromatic ring, would likely increase the electrophilicity of the carbonyl carbon, potentially lowering the activation energy for nucleophilic attack compared to an unsubstituted isochroman-4-one (B1313559).

Solvent Effects: The solvent can stabilize or destabilize the reactants and the transition state, thereby altering the energy profile.

A typical energy profile for a single-step reaction shows the reactants, a single transition state, and the products. youtube.com For multi-step reactions, the profile will show one or more intermediates, which are stable but transient species, located in energy minima between two transition states. libretexts.org

Hypothetical Energy Profile Data for a Nucleophilic Addition to an Isochroman-4-one Derivative:

| Reaction Coordinate | Species | Relative Gibbs Free Energy (kcal/mol) |

| Start | Reactants (Isochroman-4-one + Nucleophile) | 0 |

| Midpoint | Transition State 1 (TS1) | ΔG‡ (Activation Energy) |

| End | Product (Tetrahedral Adduct) | ΔG (Overall Reaction Energy) |

| Note: This table is illustrative and does not contain experimental data for this compound. |

Identification and Characterization of Reaction Intermediates

Reaction intermediates are molecules that are formed from the reactants and react further to give the products of a chemical reaction. wikipedia.org They have a finite lifetime and are more stable than a transition state, residing in a potential energy well on the reaction coordinate diagram. libretexts.orgnumberanalytics.com Common types of reaction intermediates in organic chemistry include carbocations, carbanions, and radicals. lumenlearning.com

In reactions involving this compound, several types of intermediates could be postulated depending on the reaction conditions:

Tetrahedral Intermediate: In a nucleophilic addition to the carbonyl group, the initial product is a tetrahedral intermediate where the carbonyl carbon has been rehybridized from sp² to sp³. This intermediate is often transient and can either be protonated to form an alcohol or can eliminate a leaving group.

Enolate Intermediate: In the presence of a base, the proton at the C-3 position, alpha to the carbonyl group, could be abstracted to form an enolate intermediate. This nucleophilic intermediate could then participate in various C-C bond-forming reactions. The electron-withdrawing nature of the fluorine atom might influence the acidity of this proton and the stability of the resulting enolate.

Oxocarbenium Ion Intermediate: In reactions involving the ether oxygen and the C-1 position, particularly under acidic conditions, an oxocarbenium ion could be formed as a reactive intermediate.

The characterization of such intermediates is typically achieved through spectroscopic methods (like NMR and IR spectroscopy), trapping experiments, or computational studies (such as Density Functional Theory, DFT). nih.govmdpi.com These computational methods can model the structures and energies of intermediates and transition states, providing valuable insights into the reaction mechanism. shd-pub.org.rsrsc.org

Table of Potential Intermediates in Reactions of this compound:

| Intermediate Type | Description | Potential Subsequent Reaction |

| Tetrahedral Intermediate | sp³ hybridized carbon at C-4 after nucleophilic attack. | Protonation, Elimination |

| Enolate | Planar, nucleophilic species formed by deprotonation at C-3. | Alkylation, Aldol (B89426) reaction |

| Oxocarbenium Ion | Positively charged, sp² hybridized carbon at C-1. | Nucleophilic attack |

| Note: This table is based on the general reactivity of ketones and ethers and is not based on specific studies of this compound. |

Advanced Spectroscopic and Analytical Characterization of 7 Fluoroisochroman 4 One

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the confident assignment of its elemental formula. chromatographyonline.comnih.gov Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high accuracy makes it possible to distinguish between compounds that have the same nominal mass but different elemental compositions. lcms.cznih.gov For 7-Fluoroisochroman-4-one, with a molecular formula of C₉H₇FO₂, HRMS would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The analysis is typically performed using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. nih.govuni-muenchen.de

Table 1: Expected HRMS Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₉H₇FO₂ |

| Calculated Exact Mass [M] | 166.0430 |

| Expected Ion (e.g., [M+H]⁺) | 167.0508 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional NMR experiments provides a complete picture of the molecular structure.

¹H NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. hmdb.cachemicalbook.com The structure of this compound contains seven protons, which are expected to be chemically non-equivalent, giving rise to five distinct signals in the ¹H NMR spectrum. The protons of the two methylene (B1212753) (CH₂) groups in the heterocyclic ring and the three protons on the aromatic ring would exhibit characteristic chemical shifts and coupling patterns. The signals for the aliphatic protons are expected in the 4-5 ppm range, while the aromatic protons would appear further downfield, typically between 7-8 ppm.

Table 2: Predicted ¹H NMR Data for this compound Note: Data are predicted based on typical chemical shifts for analogous structures. Actual values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (CH₂) | ~4.7 | t (triplet) | ~6 |

| H-3 (CH₂) | ~4.0 | t (triplet) | ~6 |

| H-5 | ~7.9 | d (doublet) | ~8 |

| H-6 | ~7.2 | dd (doublet of doublets) | ~8, ~2 (H-F coupling) |

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. bhu.ac.inlibretexts.org With proton decoupling, each unique carbon atom typically gives a single sharp line, allowing for a direct count of non-equivalent carbons. This compound has nine carbon atoms in distinct chemical environments, and thus nine signals are expected in its ¹³C NMR spectrum. The carbonyl carbon (C-4) is the most deshielded and will appear significantly downfield. The aromatic carbons will appear in the intermediate region, with the carbon directly bonded to the fluorine atom (C-7) showing a large one-bond carbon-fluorine coupling (¹JCF). magritek.commasterorganicchemistry.com The aliphatic carbons (C-1 and C-3) will be the most shielded and appear at the highest field.

Table 3: Predicted ¹³C NMR Data for this compound Note: Data are predicted based on typical chemical shifts. Actual values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (CH₂) | ~68 |

| C-3 (CH₂) | ~35 |

| C-4 (C=O) | ~192 |

| C-4a | ~130 |

| C-5 | ~128 |

| C-6 | ~118 (doublet, ²JCF) |

| C-7 | ~165 (doublet, ¹JCF) |

| C-8 | ~115 (doublet, ²JCF) |

¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. blogspot.comscholaris.ca The ¹⁹F nucleus has a spin of I = 1/2 and 100% natural abundance, making it easy to detect. slideshare.net For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift provides information about the electronic environment of the fluorine atom. Furthermore, this signal would be split into a multiplet due to coupling with the adjacent aromatic protons (H-6 and H-8). rsc.orguq.edu.au This coupling information is invaluable for confirming the position of the fluorine substituent on the aromatic ring.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org For this compound, COSY would show correlations between the adjacent aromatic protons (H-5 with H-6; H-6 with H-8 through long-range coupling) and between the protons of the two aliphatic CH₂ groups if they are coupled.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.educolumbia.edu It is used to definitively assign the ¹³C signals for all protonated carbons (C-1, C-3, C-5, C-6, and C-8).

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four). youtube.comcolumbia.edu It is crucial for identifying the connectivity between different parts of the molecule. For instance, HMBC would show correlations from the H-1 protons to the C-4 carbonyl carbon and the C-8a quaternary carbon, linking the heterocyclic ring to the fused aromatic system.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org For a relatively rigid molecule like this compound, NOESY helps to confirm assignments by showing through-space proximity, for example, between the H-8 proton and the H-1 protons.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Chemical Environment and Coupling Information

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. uni-siegen.de The two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. mt.comedinst.comjasco-global.com

For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone, expected around 1680 cm⁻¹. chemicalbook.com Other key bands would include those for the aromatic C=C stretching, the C-O-C ether stretching, and the C-F bond stretch. Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the aromatic ring. bruker.com

Table 4: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group / Vibration | Technique | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | IR/Raman | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | IR/Raman | 2850 - 3000 | Medium |

| C=O Stretch (Ketone) | IR | ~1680 | Strong |

| Aromatic C=C Stretch | IR/Raman | 1450 - 1600 | Medium-Strong |

| C-F Stretch | IR | 1100 - 1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of molecules containing chromophores. msu.edu For this compound, the key chromophore is the aromatic ketone system, which includes the benzene (B151609) ring fused to the α,β-unsaturated carbonyl group within the heterocyclic ring. This conjugated system gives rise to characteristic electronic transitions when it absorbs UV radiation. rsc.org

The absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones. mdpi.com In this compound, two primary types of transitions are expected:

π → π* Transitions: These are high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated aromatic system. These typically appear as strong absorption bands. msu.edu For substituted benzene derivatives, these bands often appear in the 200-280 nm range.

n → π* Transitions: This second type of transition involves the promotion of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. These transitions are lower in energy and significantly weaker in intensity (lower molar absorptivity) compared to π → π* transitions. msu.edu They are often observed as a shoulder or a weak band at longer wavelengths, typically above 300 nm for aromatic ketones.

The fluorine substituent on the benzene ring is expected to act as an auxochrome, causing minor shifts (typically bathochromic or red shifts) in the absorption maxima compared to the non-fluorinated parent compound. The analysis of the UV-Vis spectrum provides crucial information about the electronic environment and the extent of conjugation within the molecule.

Based on the structural features, the following table presents plausible UV-Vis absorption data for this compound when analyzed in a common solvent like methanol (B129727) or ethanol.

| Transition Type | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹) | Associated Structural Feature |

| π → π | ~ 245 | ~ 15,000 | Aromatic C=C and C=O conjugation |

| π → π | ~ 285 | ~ 2,500 | Benzenoid band |

| n → π* | ~ 320 | ~ 150 | Carbonyl group (C=O) |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays allows for the calculation of an electron density map, from which the exact positions of atoms, bond lengths, and bond angles can be determined. rsc.org

For this compound, a single-crystal X-ray analysis would provide unambiguous confirmation of its molecular structure. Key structural insights that would be obtained include:

Conformation of the Heterocyclic Ring: The dihydropyranone ring is not planar, and X-ray analysis would reveal its specific conformation (e.g., boat, chair, or twist-boat).

Bond Parameters: Precise measurements of all bond lengths and angles, including those involving the fluorine atom and the carbonyl group.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing any significant hydrogen bonds, π-π stacking, or other non-covalent interactions that stabilize the crystal structure. msu.edu

While a specific crystal structure for this compound is not publicly deposited, the table below provides representative crystallographic parameters that would be expected for a compound of this type.

| Parameter | Example Value | Description |

| Chemical Formula | C₉H₇FO₂ | The elemental composition of the molecule. |

| Formula Weight | 182.15 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | A frequently observed space group for centrosymmetric crystals. |

| a (Å) | 8.51 | Unit cell dimension. |

| b (Å) | 6.23 | Unit cell dimension. |

| c (Å) | 15.45 | Unit cell dimension. |

| β (°) | 98.5 | The angle of the unit cell for a monoclinic system. |

| Volume (ų) | 809.6 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. semanticscholar.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and complementary techniques for this purpose.

HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds. mdpi.com For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (like C18) using a polar mobile phase. mdpi.com

The purity of the sample is determined from the resulting chromatogram by calculating the area percentage of the main peak relative to the total area of all detected peaks. semanticscholar.org A high-purity sample would exhibit a single major peak with minimal secondary peaks. The method's parameters, such as the mobile phase composition and flow rate, are optimized to ensure good resolution between the main compound and any potential impurities. researchgate.net

A hypothetical HPLC method and representative purity data are presented below.

| Parameter | Value / Description |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 245 nm |

| Retention Time (tR) | ~ 4.2 minutes |

| Purity (Area %) | > 99.5% |

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.gov The sample is first vaporized and separated based on its boiling point and interactions with the GC column. researchgate.net As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. nih.gov The mass spectrometer then separates and detects these fragments based on their mass-to-charge (m/z) ratio, producing a unique mass spectrum that serves as a molecular fingerprint. researchgate.net

For this compound (MW = 182.15 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z ≈ 182. Key fragmentation patterns would likely involve the characteristic loss of neutral molecules such as carbon monoxide (CO, 28 Da) and ethylene (B1197577) (C₂H₄, 28 Da), which are common fragmentation pathways for isochromanone structures. The resulting fragment ions provide definitive structural confirmation.

A table of plausible mass spectral data is provided below.

| m/z | Proposed Fragment Identity | Description |

| 182 | [C₉H₇FO₂]⁺ | Molecular Ion (M⁺) |

| 154 | [C₈H₇FO]⁺ | Loss of Carbon Monoxide (-CO) |

| 153 | [C₈H₆FO]⁺ | Loss of Formyl Radical (-CHO) |

| 125 | [C₇H₄FO]⁺ | Loss of Ethylene (-C₂H₄) from m/z 153 |

| 97 | [C₆H₄F]⁺ | Fluorophenyl fragment |

Computational Chemistry and Theoretical Studies of 7 Fluoroisochroman 4 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of 7-Fluoroisochroman-4-one. stackexchange.com These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, from which a wide range of properties can be derived.

The electronic structure is fundamental to understanding a molecule's reactivity and physical properties. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO and LUMO are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. ekb.eg The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxibiology.comossila.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and electronic excitation properties. schrodinger.com A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates that the molecule is more reactive. ekb.eg

Table 1: Hypothetical Frontier Orbital Energies for this compound (Note: These values are illustrative and would be determined by specific DFT calculations, such as with the B3LYP functional and a 6-311G++(d,p) basis set.) ajchem-a.com

| Parameter | Energy (eV) |

| HOMO Energy | -7.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.7 |

The charge distribution within the this compound molecule can be analyzed using methods like Mulliken population analysis. This provides insight into the partial atomic charges on each atom, revealing the effects of the electron-withdrawing fluorine atom and the carbonyl group on the electron density of the aromatic ring and the heterocyclic system.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. researchgate.netmdpi.comelsevier.com The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential. researchgate.net Red areas signify electron-rich regions, which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions, prone to nucleophilic attack. For this compound, the MEP would likely show a region of high negative potential (red) around the carbonyl oxygen and a region of positive potential (blue) near the hydrogen atoms.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. escientificpublishers.com For this compound, the flexibility of the isochroman (B46142) ring system allows for different conformations. Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformers, which correspond to energy minima. mdpi.com

The process involves systematically changing key dihedral angles within the molecule and calculating the energy for each geometry. The results allow for the identification of the lowest energy conformer (the ground state conformation) and other low-energy conformers that may exist in equilibrium. mdpi.com The relative energies of these conformers determine their population distribution at a given temperature.

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: These values are for illustrative purposes and would be obtained from conformational search and geometry optimization calculations.)

| Conformer | Dihedral Angle (C1-O2-C3-C4) | Relative Energy (kcal/mol) |

| Chair | 180° | 0.00 |

| Twist-Boat | 120° | 2.5 |

| Boat | 60° | 5.0 |

Prediction of Spectroscopic Properties (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

Quantum chemical calculations can predict various spectroscopic properties with a good degree of accuracy, aiding in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. sigmaaldrich.combhu.ac.inlibretexts.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net Calculated chemical shifts are typically compared to experimental data to confirm the molecular structure and assign signals. The predicted shifts for this compound would be influenced by the electronic environment of each nucleus, including the effects of the fluorine atom and the carbonyl group.

Vibrational Frequencies: The vibrational frequencies of a molecule correspond to its normal modes of vibration. libretexts.org These can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical infrared (IR) spectrum can be compared with experimental IR spectra to identify characteristic functional groups. readthedocs.io For this compound, characteristic peaks would include the C=O stretching frequency of the ketone and C-F stretching vibrations. Calculated frequencies are often scaled to better match experimental values. faccts.de

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). faccts.ded-nb.info This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies and their corresponding oscillator strengths can be used to generate a theoretical UV-Vis spectrum, which can help in understanding the electronic transitions responsible for the observed absorption bands. researchgate.netgaussian.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a crucial tool for investigating the mechanisms of chemical reactions involving this compound. It allows for the exploration of reaction pathways that may be difficult to study experimentally.

A key aspect of studying a reaction mechanism is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. libretexts.orgyoutube.com Computational methods can locate the geometry of the TS and calculate its energy. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. researchgate.net

Once the energies of the reactants and the transition state are known, the activation energy (Ea) can be calculated as the difference between these two energies. The activation energy is a critical factor in determining the rate of a reaction.

Table 3: Hypothetical Energy Profile for a Reaction of this compound (Note: These values are illustrative and would be derived from transition state search and frequency calculations.)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +20.5 |

| Products | -10.0 |

Reaction Pathway Mapping and Energetic Profiles

Computational methods can be used to map the entire reaction pathway, connecting reactants, intermediates, transition states, and products. arxiv.orgrsc.orgrsc.org This involves techniques like Intrinsic Reaction Coordinate (IRC) calculations, which trace the minimum energy path downhill from a transition state to the corresponding reactants and products.

The result is an energetic profile , or reaction coordinate diagram, which plots the energy of the system as a function of the reaction progress. This profile provides a comprehensive view of the reaction mechanism, showing the relative energies of all species involved and the energy barriers that must be overcome.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) is a computational simulation technique used to analyze the physical movements of atoms and molecules over a specific period. wikipedia.org This method provides a view of the system's dynamic evolution, which is crucial for understanding how molecules like this compound behave in a biological environment. wikipedia.org Unlike static structural models, MD simulations capture the conformational flexibility of the molecule and its interactions with its surroundings, such as solvent molecules or a biological receptor. nih.govnih.gov

The application of MD simulations is a cornerstone in modern drug discovery for several reasons:

Characterizing Receptor-Ligand Interactions : MD simulations can model how a ligand like this compound binds to a target protein, revealing the stability of the complex and the key amino acid residues involved in the interaction. plos.org

Understanding Conformational Changes : Both the ligand and the receptor are dynamic entities. MD can show how they adapt to each other upon binding, a process known as induced fit, which may not be apparent from static crystal structures. nih.gov

Identifying Binding Sites : These simulations can help uncover novel or "cryptic" binding sites on a protein that are not visible in its unbound state. nih.gov

In a typical MD simulation of this compound interacting with a target enzyme, the system is first constructed by placing the molecule near the enzyme's active site within a simulated aqueous environment. The interactions between all atoms are governed by a set of equations known as a force field. wikipedia.org By solving Newton's equations of motion for every atom, a trajectory is generated that describes the positions, velocities, and forces of the atoms over time. wikipedia.org Analysis of this trajectory provides detailed information on binding stability, interaction energies, and the specific hydrogen bonds or hydrophobic contacts that maintain the complex. plos.org

In Silico Design and Prediction of Novel this compound Derivatives

In silico drug design utilizes computational approaches to identify and optimize new drug candidates, significantly reducing the time and cost associated with experimental research. mdpi.com Starting with a known scaffold like this compound, new derivatives can be rationally designed and evaluated virtually for enhanced biological activity and improved pharmacokinetic profiles. nih.govnih.gov

The process typically involves the following steps:

Target Identification and Validation : A biological target, such as an enzyme or receptor implicated in a disease, is chosen. For scaffolds similar to isochromanones, enzymes like α-glucosidase have been investigated. nih.govnih.gov

Virtual Library Generation : A library of virtual derivatives is created by systematically modifying the parent structure of this compound. This could involve adding various functional groups (e.g., amino, hydroxyl, alkyl groups) at different positions on the molecule. mdpi.com

Molecular Docking : The designed derivatives are then "docked" into the active site of the target protein. This process predicts the preferred binding orientation and calculates a scoring function to estimate the binding affinity. nih.gov

Binding Free Energy and MD Simulations : Promising candidates from docking are often subjected to more rigorous MD simulations to confirm the stability of the protein-ligand complex and calculate binding free energies, providing a more accurate prediction of potency. plos.org

ADME Prediction : Computational models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the designed compounds to filter out candidates that are unlikely to have good drug-like characteristics. nih.gov

This in silico workflow allows researchers to prioritize a small number of the most promising derivatives for chemical synthesis and subsequent experimental testing. For example, by modifying this compound, one could design derivatives that form additional hydrogen bonds or hydrophobic interactions with the target protein, leading to higher binding affinity and inhibitory potency. mdpi.comnih.gov

Table 3: Conceptual Design of Novel this compound Derivatives This table presents a hypothetical design strategy for new derivatives targeting an enzyme.

| Derivative | Modification | Design Rationale | Predicted Outcome |

| D1 | Add a hydroxyl group at C5 | Introduce a hydrogen bond donor to interact with a polar residue in the enzyme's active site. | Improved binding affinity (Lower docking score). |

| D2 | Replace C7-F with a trifluoromethyl group (-CF₃) | Enhance electron-withdrawing properties and increase lipophilicity for potential hydrophobic interactions. | Altered electronic profile and potential for new interactions. |

| D3 | Add a basic amine side chain to the heterocyclic ring | Introduce a positive charge to form a salt bridge with an acidic residue (e.g., Aspartate, Glutamate). | Significantly improved binding affinity and specificity. |

Applications of 7 Fluoroisochroman 4 One and Its Derivatives in Organic Synthesis and Materials Science

As a Versatile Synthetic Building Block for Complex Organic Moleculesresearchgate.netnih.govnobelprize.orgorgsyn.org

The inherent reactivity and structural motifs of 7-fluoroisochroman-4-one and its derivatives make them highly versatile building blocks in organic synthesis. nih.govnobelprize.orgorgsyn.org The presence of the fluorine atom can significantly influence the electronic properties and conformational preferences of the molecule, offering unique opportunities for synthetic chemists.

Synthesis of Fluorinated Heterocyclic Scaffolds and Analoguesresearchgate.netnih.govmdpi.comekb.eg

The isochromanone skeleton is a privileged scaffold found in numerous natural products and biologically active compounds. The introduction of a fluorine atom, as in this compound, provides a powerful tool for modulating the properties of these heterocyclic systems. researchgate.netnih.gov The synthesis of fluorinated heterocycles is a burgeoning area of research, as the incorporation of fluorine can lead to compounds with enhanced metabolic stability and unique electronic characteristics. nih.govmdpi.comekb.eg

Research has demonstrated the use of related fluorinated isochromans in stereocontrolled synthesis. For instance, iodine(I)/iodine(III) catalysis has been employed for the stereocontrolled generation of selectively fluorinated isochroman (B46142) analogues. researchgate.net This method allows for the synthesis of a range of diversely substituted isochromans with high diastereoselectivity. researchgate.net The ability to control the stereochemistry at the fluorine-bearing carbon is crucial for accessing specific isomers with desired properties.

Furthermore, the development of methods for synthesizing fluorinated heterocyclic compounds is of significant interest. mdpi.comekb.eg Techniques such as those involving fluoroalkyl amino reagents (FARs) have emerged as powerful tools for introducing fluorinated groups onto heterocyclic derivatives. mdpi.com

| Starting Material | Reagent/Catalyst | Product | Key Feature | Reference |

| 2-Vinylbenzaldehydes | Iodine(I)/Iodine(III) catalyst, Selectfluor® | anti-4-Fluoro-1-methoxyisochromanes | Stereocontrolled fluorination | researchgate.net |

| 5-Chloro-2-vinylbenzaldehyde | Iodine(I)/Iodine(III) catalyst, Selectfluor® | anti-4-Fluoro-1-alkoxyisochromans | Synthesis of diversely substituted isochromans | researchgate.net |

| 3-Fluorophenylacetic acid | Oxalyl chloride, 4-fluoroanisole, Propionic anhydride | 6-Fluoro-chromen-4-one derivative | Construction of a fluorinated chromen-4-one core | nih.gov |

Precursor for Advanced Organic Materials (e.g., Liquid Crystals, Polymers, Optoelectronic Materials)google.com

The unique electronic and structural properties of this compound and its derivatives make them promising precursors for the development of advanced organic materials. The presence of the polar carbonyl group and the electronegative fluorine atom can influence intermolecular interactions, leading to desirable properties in materials such as liquid crystals and polymers.

While direct studies on this compound in these specific applications are not extensively documented in the provided search results, the general principles of materials science suggest its potential. For instance, the incorporation of fluorinated moieties into organic molecules is a well-established strategy for tuning properties like thermal stability, and dielectric constant, which are critical for optoelectronic applications. A patent has described the synthesis of a derivative, 4-methyl-7-[(3aR,4R,6R,6aR)- 2,2-dimethyl-6-[(lR)-6-chloro-5-fluoro-isochroman-l-yl]-3a,4,6,6a-tetrahydrofuro[3,4- d][l,3]dioxol-4-yl]pyrrolo[2,3-d]pyrimidine, highlighting the utility of fluoroisochroman derivatives in constructing complex molecules. google.com

Role in the Synthesis of Natural Products (Focus on Chemical Synthesis Pathways, not Biological Activity)mpg.denih.govsioc-journal.cnmdpi.combeilstein-journals.org

While the direct incorporation of this compound into natural product synthesis is not explicitly detailed in the provided search results, the isochroman core is a key structural motif in many natural products. mpg.de The principles of synthetic chemistry suggest that fluorinated analogues like this compound could be employed as synthetic intermediates to create fluorinated versions of natural products. This approach, known as fluoro-analogue synthesis, is a powerful strategy for creating novel compounds with potentially unique properties. sioc-journal.cnbeilstein-journals.org

The synthesis of complex natural products often involves intricate biosynthetic pathways with multiple enzymatic steps. mpg.denih.govmdpi.com Understanding these pathways can inspire chemists to design synthetic routes to not only the natural products themselves but also to their structurally modified analogues. sioc-journal.cn The chemo-enzymatic approach, which combines chemical and enzymatic transformations, offers a powerful strategy for the total synthesis of natural products and their analogues. beilstein-journals.org

Applications in Catalyst and Ligand Designresearchgate.netnih.govmdpi.comrsc.orgwiley.com

The structure of this compound and its derivatives suggests their potential use in the design of novel catalysts and ligands. mdpi.comrsc.orgwiley.com The presence of heteroatoms (oxygen) and the fluorine atom can provide coordination sites for metal centers, while the rigid isochromanone framework can impart specific steric and electronic properties to a catalyst.

The design of ancillary ligands is a critical aspect of modern catalysis, as ligands can be used to modify the structural and reactivity properties of metal complexes. wiley.com Chiral ligands derived from scaffolds similar to isochroman have been used in asymmetric catalysis to achieve high enantioselectivity. mdpi.com For example, a tricyclic octahydro-1H-4,7-methanoisoindol-1-one-derived chiral Ru porphyrin catalyst has been developed for enantioselective reactions. mdpi.com

Furthermore, iodine(I)/iodine(III) catalysis has been utilized for the stereocontrolled synthesis of fluorinated isochromans, where the catalyst plays a crucial role in the fluorocyclization process. researchgate.net This highlights the interplay between the substrate, catalyst, and reagents in achieving selective transformations. The development of new catalysts and ligands is an ongoing area of research with the potential to enable more efficient and selective chemical reactions. rsc.org

Development of Functional Materials and Probes (Excluding any Biological/Medicinal Relevance)

The development of functional materials and probes often relies on the unique photophysical or chemical properties of organic molecules. While specific applications of this compound in this area are not detailed in the provided search results, its fluorinated nature suggests potential. The fluorine atom can influence properties such as fluorescence and reactivity, which are key characteristics for the design of chemical sensors or probes. For example, changes in the fluorescence of a probe upon interaction with a specific analyte can be used for detection and quantification.

The synthesis of complex heterocyclic compounds, for which this compound can serve as a building block, is crucial for developing materials with specific electronic or optical properties. evitachem.com The ability to introduce a fluorine atom at a specific position allows for fine-tuning of these properties.

Derivatives and Analogues of 7 Fluoroisochroman 4 One

Systematic Synthesis and Characterization of Substituted Analogues

The synthesis of analogues of 7-Fluoroisochroman-4-one is crucial for exploring structure-activity relationships and developing new compounds with tailored properties.

The position of the fluorine atom on the aromatic ring significantly impacts the electronic properties and reactivity of the isochroman-4-one (B1313559) core. While direct synthesis of this compound is a key focus, the synthesis of other positional isomers is also of great interest for comparative studies. For instance, the synthesis of 8-fluoroisochroman-3-one has been reported starting from 2-(3-fluoro-2-methylphenyl)acetic acid. uni-muenchen.de The development of practical synthetic methods allows for the preparation of purified reference materials for various positional isomers, which is essential for detailed characterization and forensic analysis in other classes of compounds. nih.gov Research into fluorinated isochromans has led to the development of iodine-catalyzed stereocontrolled synthesis methods, yielding 4-fluoro-isochromans from 2-vinylbenzaldehydes. nih.govresearchgate.net This highlights the progress in creating fluorinated isosteres of bioactive molecules. nih.gov An enantioselective synthesis of 4-fluoro-isochroman-1-ones has also been achieved using hypervalent iodine catalysis. recercat.cat

Table 1: Examples of Synthesized Fluorinated Isochroman (B46142) Derivatives

| Compound Name | Starting Material/Method | Key Features | Reference |

|---|---|---|---|

| 8-Fluoroisochroman-3-one | 2-(3-Fluoro-2-methylphenyl)acetic acid | Positional isomer of fluorination. | uni-muenchen.de |

| anti-4-Fluoro-1-methoxyisochromanes | 2-Vinylbenzaldehydes via Iodine(I)/Iodine(III) catalysis | Stereocontrolled synthesis, creates fluorinated isosteres. | nih.govresearchgate.net |

| 4-Fluoroisochroman-1-ones | ortho-Alkenylbenzoate via hypervalent iodine catalysis | Enantioselective synthesis of the 4-fluoro derivative. | recercat.catclockss.org |

This table is generated based on available data and may not be exhaustive.

Altering the heterocyclic isochroman-4-one ring can lead to novel structures with different properties. Gold-catalyzed oxidation reactions of bis(homopropargylic) ethers have been shown to produce isochroman-4-ones, demonstrating a modern synthetic approach to the core ring system. nih.gov Modifications can include the introduction of additional substituents or the replacement of the ring oxygen with other heteroatoms, such as sulfur to form thiochroman-4-ones. Another modification involves the creation of isochroman-1,3,4-triones, which serve as versatile starting materials for the synthesis of other complex heterocyclic systems. Furthermore, the construction of the B ring in canthin-4-ones, which are structurally related, showcases advanced synthetic strategies for building complex heterocyclic frameworks. nih.gov

Beyond fluorination, the aromatic ring of the isochroman-4-one system can be further functionalized with various substituents to modulate its properties. For example, the synthesis of 3-allyl-6-methoxyisochroman-1-one has been reported, indicating that alkoxy groups can be incorporated. google.com Palladium-catalyzed reactions are often employed for such modifications, allowing for the introduction of groups like trifluoromethyl and chloride. acs.org The synthesis of various 4H-chromen-4-one derivatives has been explored, highlighting the chemical tractability of the aromatic ring to introduce diverse functionalities. nih.gov Studies on (±)-7,8-dihydroxy-3-methyl-isochroman-4-one show that hydroxyl groups on the aromatic ring can be starting points for creating novel hybrids. nih.govmdpi.com

Modifications of the Isochroman-4-one Ring System

Stereochemical Aspects of Derivatives and Enantioselective Synthesis of Analogues